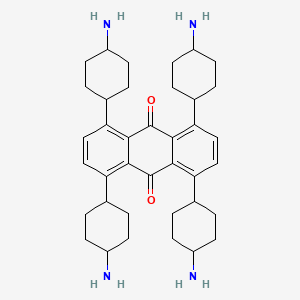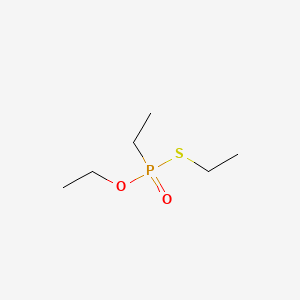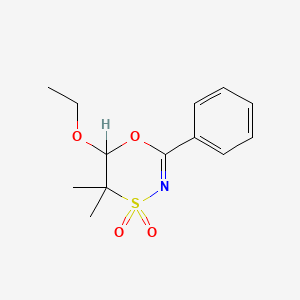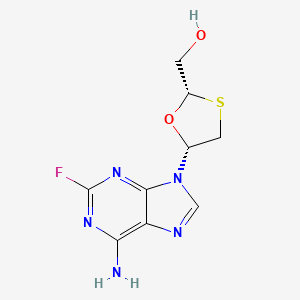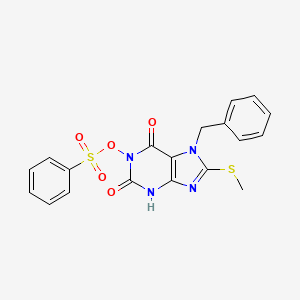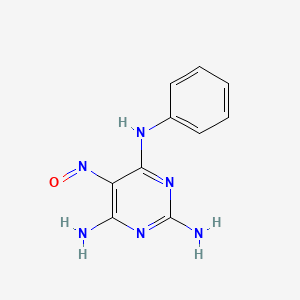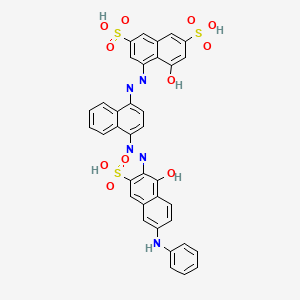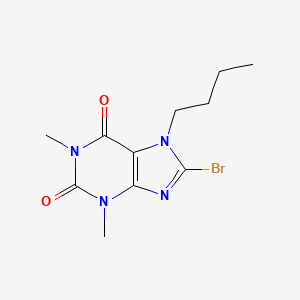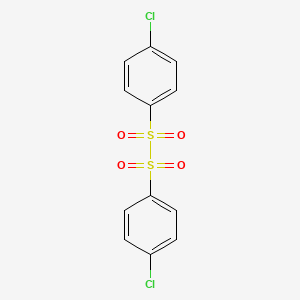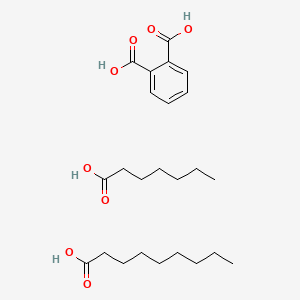
Heptanoic acid;nonanoic acid;phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarboxylic acid, mixed heptyl and nonyl diesters, typically involves the esterification of 1,2-benzenedicarboxylic acid with a mixture of heptyl and nonyl alcohols. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
1,2-Benzenedicarboxylic acid+Heptyl alcohol+Nonyl alcohol→1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove water and unreacted alcohols, resulting in the desired ester product. The process may also involve purification steps such as filtration and recrystallization to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-benzenedicarboxylic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phthalic anhydride and other oxidation products.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and heptyl and nonyl alcohols.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Depending on the nucleophile used, various substituted products.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging materials.
Industry: Widely used in the manufacture of consumer products such as toys, food packaging, and personal care products.
Mechanism of Action
The mechanism of action of 1,2-benzenedicarboxylic acid, mixed heptyl and nonyl diesters, involves its interaction with biological systems. As a plasticizer, it can leach out of plastic materials and enter the environment or biological organisms. Once inside the body, it can mimic or interfere with the action of natural hormones, particularly estrogen, leading to potential endocrine-disrupting effects. The compound can bind to estrogen receptors and alter the normal signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarboxylic acid, diethyl ester
- 1,2-Benzenedicarboxylic acid, dibutyl ester
- 1,2-Benzenedicarboxylic acid, dioctyl ester
Uniqueness
1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, is unique due to its specific combination of heptyl and nonyl ester groups, which impart distinct physical and chemical properties. This combination allows for a balance of flexibility and durability in plastic materials, making it suitable for various industrial applications. Additionally, its potential endocrine-disrupting effects are of particular interest in scientific research, distinguishing it from other phthalates.
Properties
Molecular Formula |
C24H38O8 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
heptanoic acid;nonanoic acid;phthalic acid |
InChI |
InChI=1S/C9H18O2.C8H6O4.C7H14O2/c1-2-3-4-5-6-7-8-9(10)11;9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-3-4-5-6-7(8)9/h2-8H2,1H3,(H,10,11);1-4H,(H,9,10)(H,11,12);2-6H2,1H3,(H,8,9) |
InChI Key |
OMISUVPZAZHMSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)O.CCCCCCC(=O)O.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


